molecular formula C10H10O4 B135181 1,3-Benzodioxole-5-acetic acid, methyl ester CAS No. 326-59-0

1,3-Benzodioxole-5-acetic acid, methyl ester

Cat. No. B135181
CAS RN: 326-59-0
M. Wt: 194.18 g/mol
InChI Key: HEMYXNDMAAOTCK-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-acetic acid, methyl ester is a lignan synthesized by the condensation of podophyllotoxin with acetone in the presence of an acid catalyst .


Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .


Molecular Structure Analysis

The molecular formula of 1,3-Benzodioxole-5-acetic acid, methyl ester is C10H10O4 .


Chemical Reactions Analysis

1,3-Benzodioxole-5-acetic acid, α-acetyl-, methyl ester is a white powder . It is synthesized by the condensation of podophyllotoxin with acetone in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-5-acetic acid, α-acetyl-, methyl ester is a white powder . Its molecular formula is C12H12O5 .

Scientific Research Applications

1. Fragrance Ingredient Applications

1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, a closely related compound to 1,3-Benzodioxole-5-acetic acid, methyl ester, is used as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group and is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. Its applications in fragrances are supported by detailed toxicology and dermatology reviews (McGinty, Letizia, & Api, 2012).

2. Antitumor Activity

1,3-Benzodioxole derivatives, including 1,3-Benzodioxole-5-acetic acid, methyl ester, have been explored for their antitumor properties. A study found that some derivatives, particularly 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, showed significant growth inhibitory activity on various cell lines (Micale, Zappalà, & Grasso, 2002).

3. Conformational and Crystal Structure Analysis

The compound has been the subject of conformational and crystal structure analyses. For instance, the (+)-corydalic acid methyl ester, a 6,7-secoberbine alkaloid, which includes the 1,3-benzodioxole-5-acetic acid, methyl ester structure, was analyzed using 1H NMR and X-ray crystallography (Kamigauchi et al., 1997).

4. Chemical Synthesis and Pharmaceutical Applications

The compound has been utilized in the synthesis of various pharmaceuticals. For example, it serves as a key intermediate in the synthesis of (−)-talampanel, a promising antiepileptic drug candidate (Easwar & Argade, 2003).

5. Antibacterial and Antioxidant Activities

Benzodioxol derivatives, including those similar to 1,3-Benzodioxole-5-acetic acid, methyl ester, have shown antimicrobial and antioxidant activities. Specific derivatives were effective against bacterial strains such as Staphylococcus aureus and Escherichia coli and exhibited notable antioxidant activities (Khalil, Jaradat, Hawash, & Issa, 2021).

properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-10(11)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYXNDMAAOTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295747
Record name Methyl (2H-1,3-benzodioxol-5-yl)acetate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-acetic acid, methyl ester

CAS RN

326-59-0
Record name 1,3-Benzodioxole-5-acetic acid, methyl ester
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Record name Methyl (2H-1,3-benzodioxol-5-yl)acetate
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Record name 1,3-Benzodioxole-5-acetic acid, methyl ester
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Synthesis routes and methods I

Procedure details

A mixture of (3,4-methylenedioxyphenyl)acetic acid (4.64 g, 25.74 mmol) in dry DMF (40 mL), cesium carbonate (9.2 g, 25.74 mmol) and methyl iodide (3.7 g, 26.0 mmol) in dry DMF (40 mL) was stirred at room temperature for 3h. At the end of this period, the reaction mixture was poured into ice water and extracted with ethyl acetate. The organic phase was washed with saturated NaHCO3, water, brine and then dried (MgSO4) and filtered. The filtrate was concentrated in vacuo to provide pure methyl (3,4-methylenedioxyphenyl)acetate as an oil (4.38 g).
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3,4-methylenedioxyphenylacetic acid (4.2 g, 23 mmol) in methanol (50 mL) was added concentrated sulfuric acid (1.5 mL). The mixture was refluxed for 48 h, cooled to room temperature, and neutralized with saturated NaHCO3. The methanol was removed in vacuo. The residue was extracted with 1:1 hexane/EtOAc (2×100 mL). The combined organic phase was washed with water, saturated NaHCO3, and brine, and dried over Na2SO4. The solvent was removed in vacuo to yield the title compound as an oil (3.9 g, 86%). 1H NMR (CDCl3) 6.78-6.72 (m, 3H), 5.95 (s, 2H), 3.69 (s, 3H), 3.54 (s, 2H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

A solution of 3,4-(methylenedioxy)phenylacetic acid (28.0 g, 155 mmol), catalytic TsOH, and MeOH (125 mL) was stirred over 60 h. Saturated aqueous NaHCO3 was added and the product was extracted into CH2 Cl2. The organic solution was dried (MgSO4), filtered, and concentrated. Distillation (120 -1° C., 1 mmHg) provided the title compound as a clear and colorless oil (27.6 g). 1H NMR (250 MHz, CDCl3): δ6.74 (m, 3H), 5.94 (s, 2H), 3.69 (s, 3H), 3.54 (s, 2H).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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